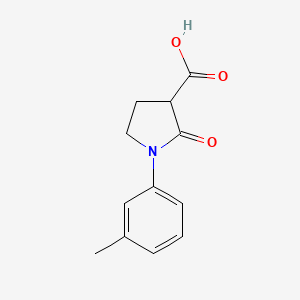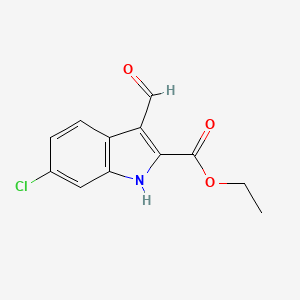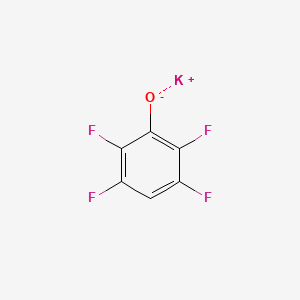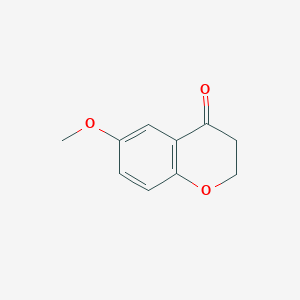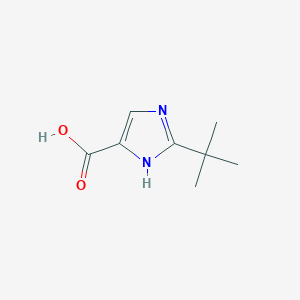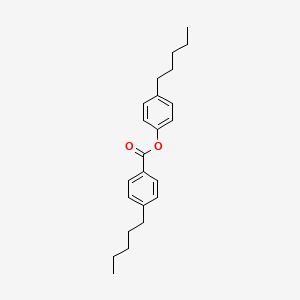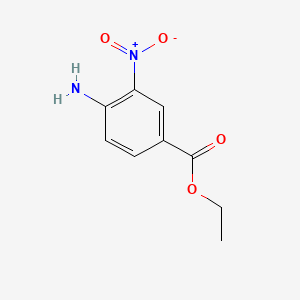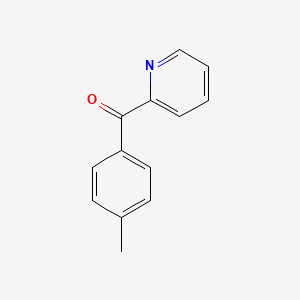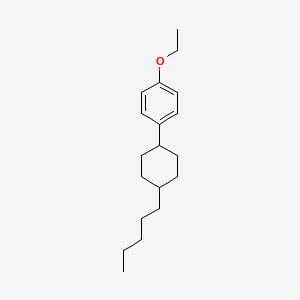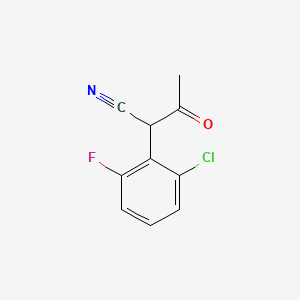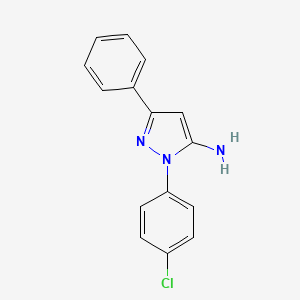
1-(4-氯苯基)-3-苯基-1H-吡唑-5-胺
描述
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
科学研究应用
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in signal transduction pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties. It has shown promise in preclinical studies for the treatment of various inflammatory diseases.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure and reactivity.
作用机制
Target of Action
Similar compounds have been found to interact with various receptors in the body, such as the histamine h3 receptor . This receptor plays a crucial role in maintaining wakefulness and enhancing the activity of histaminergic neurons .
Mode of Action
It’s worth noting that similar compounds, like pitolisant, act as high-affinity competitive antagonists and inverse agonists at the human histamine h3 receptor subtype . By blocking histamine autoreceptors, these compounds enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain .
Biochemical Pathways
It can be inferred from similar compounds that they may influence the histaminergic signaling pathway, which plays a significant role in maintaining wakefulness and alertness .
Pharmacokinetics
Similar compounds like pitolisant are rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . The Tmax (time to reach maximum concentration) is typically reached approximately 3 hours following administration .
Result of Action
Similar compounds have been shown to enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain, leading to increased wakefulness .
生化分析
Biochemical Properties
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can modulate the levels of reactive oxygen species (ROS) in cells, thereby affecting cellular redox balance and oxidative stress responses.
Cellular Effects
The effects of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine on cellular processes are diverse. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors such as NF-κB and Nrf2, which are involved in the regulation of inflammatory and antioxidant responses . Additionally, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine has been shown to affect the expression of genes related to apoptosis, cell proliferation, and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity
Metabolic Pathways
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to influence the activity of enzymes involved in the hexosamine biosynthetic pathway, which plays a role in cellular metabolism and signaling . Additionally, it can affect the levels of key metabolites, such as glucose and glutathione, thereby modulating cellular metabolic processes .
Transport and Distribution
The transport and distribution of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also influence its pharmacokinetic properties and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been shown to localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression . Additionally, its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-chlorophenylhydrazine with benzoylacetone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid at reflux temperature.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
相似化合物的比较
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but different substitution pattern.
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-ylamine: Methyl group instead of chlorine.
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-ylamine: Bromine instead of chlorine.
Uniqueness: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain biological targets.
属性
IUPAC Name |
2-(4-chlorophenyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFXYKYUOKTMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408052 | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72411-49-5 | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


